molecular formula C11H17NO B14840945 2-(Dimethylamino)-6-isopropylphenol

2-(Dimethylamino)-6-isopropylphenol

Cat. No.: B14840945
M. Wt: 179.26 g/mol
InChI Key: HZYMDVGWTRVCAX-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL is an organic compound that features a phenol group substituted with a dimethylamino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL typically involves the alkylation of phenol with isopropyl bromide in the presence of a base, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(DIMETHYLAMINO)-4-(PROPAN-2-YL)PHENOL
  • 2-(DIMETHYLAMINO)-6-(METHYL)PHENOL
  • 2-(DIMETHYLAMINO)-6-(ETHYL)PHENOL

Uniqueness

2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL is unique due to the specific positioning of the dimethylamino and isopropyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(dimethylamino)-6-propan-2-ylphenol

InChI

InChI=1S/C11H17NO/c1-8(2)9-6-5-7-10(11(9)13)12(3)4/h5-8,13H,1-4H3

InChI Key

HZYMDVGWTRVCAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N(C)C)O

Origin of Product

United States

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